molecular formula C12H10N2O2 B092585 2-Anilinonicotinic acid CAS No. 16344-24-4

2-Anilinonicotinic acid

Cat. No.: B092585
CAS No.: 16344-24-4
M. Wt: 214.22 g/mol
InChI Key: UUMMTMQODCACRH-UHFFFAOYSA-N
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Description

2-Anilinonicotinic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure and Molecular Conformation : 2-(Phenylamino)nicotinic acid exhibits different synthons in its crystal structures, influenced by molecular conformation and conformational energy. The presence of electron-withdrawing groups on the phenyl ring can strengthen the molecule's π-conjugation, leading to specific homosynthon formations in crystal packing (Long & Li, 2010).

  • Polymorphism and Phase Behaviors : The compound exhibits polymorphism, with different forms showing varying degrees of conjugation, distinct colors, and different hydrogen-bonding arrangements. Its polymorphic system displays characteristics like polychromism and mechanochromism, valuable for solid-state structure-property relationship studies (Long et al., 2008).

  • Hydrogen-Bonding Acceptance Properties : Quantum mechanical calculations have shown that 2-(Phenylamino)nicotinic acid can form strong hydrogen bonds, with its pyridine nitrogen being a better acceptor compared to carbonyl oxygen (Li et al., 2011).

  • Pharmaceutical Applications : This compound has been studied for its role in inhibiting prostaglandin synthesis, which is important for its potential applications in treating inflammation and other related conditions (Damas et al., 1982).

  • Synthesis Methods : Research has focused on developing efficient and environmentally friendly methods for synthesizing 2-(Phenylamino)nicotinic acids, highlighting its importance in various chemical applications (Zhenghua Li et al., 2012).

  • Biological Activities : Studies on the polymorphism of related compounds like flunixin, a derivative of 2-(Phenylamino)nicotinic acid, have provided insights into the molecular basis of its biological activity, which is relevant for developing nonsteroidal anti-inflammatory drugs (Liu et al., 2020).

Safety and Hazards

The safety data sheet for nicotinic acid suggests that it causes serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Future Directions

The study of 2-(Phenylamino)nicotinic acid is still ongoing. Future research could focus on understanding its crystallization from the amorphous state, exploring its molecular speciation, and investigating its physical and chemical properties .

Mechanism of Action

Target of Action

It’s known that the compound develops intermolecular –cooh∙∙∙pyridine n (acid-pyridine) interactions .

Mode of Action

The mode of action of 2-(Phenylamino)nicotinic acid involves its interaction with its targets, leading to changes at the molecular level. The compound forms either carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains depending on the crystallization conditions employed . The structurally heterogeneous amorphous state contains acid-pyridine aggregates – either as hydrogen-bonded neutral molecules or as zwitterions – as well as a population of carboxylic acid dimers .

Biochemical Pathways

It’s known that the compound is involved in the phase transition from the amorphous to the crystalline state .

Pharmacokinetics

The compound’s bioavailability is known to be influenced by its crystallization from the amorphous state .

Result of Action

The result of the action of 2-(Phenylamino)nicotinic acid is the formation of crystal structures composed of carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains . This structural evolution impacts the metastability of amorphous samples from local, supramolecular assemblies to long-range intermolecular ordering through crystallization .

Action Environment

The action of 2-(Phenylamino)nicotinic acid is influenced by environmental factors, particularly the conditions under which crystallization occurs . The compound’s action, efficacy, and stability can vary depending on these conditions .

Biochemical Analysis

Biochemical Properties

2-(Phenylamino)nicotinic acid is known to develop intermolecular –COOH∙∙∙pyridine N (acid-pyridine) interactions in the amorphous state . The structurally heterogeneous amorphous state of 2-(Phenylamino)nicotinic acid contains acid-pyridine aggregates, either as hydrogen-bonded neutral molecules or as zwitterions, as well as a population of carboxylic acid dimers .

Cellular Effects

It is known that the compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing cell function .

Molecular Mechanism

The molecular mechanism of action of 2-(Phenylamino)nicotinic acid involves its interactions with other molecules at the molecular level. For instance, it has been found that the compound can form either the carboxyl acid–acid dimer or acid–pyridine chain in its polymorphic structures .

Temporal Effects in Laboratory Settings

The effects of 2-(Phenylamino)nicotinic acid over time in laboratory settings have been studied, particularly in the context of its crystallization from the amorphous state . The phase transition from the amorphous state results in crystal structures composed of carboxylic acid dimer (acid-acid) synthon or acid-pyridine chains depending on the crystallization conditions employed .

Metabolic Pathways

2-(Phenylamino)nicotinic acid is involved in certain metabolic pathways. For instance, nicotinic acid is a primary metabolite in the biosynthesis pathway that supplies NAD, an essential cofactor for many oxidation–reduction reactions .

Properties

IUPAC Name

2-anilinopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-12(16)10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMMTMQODCACRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363232
Record name 2-Anilinonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16344-24-4
Record name 2-Anilinonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

50 ml of distilled aniline and 43.2 g of 2-chloronicotinic acid are mixed in 126 ml of xylene. The mixture is brought to reflux for 4 hours. It is allowed to cool and the precipitate is filtered off and washed several times with water.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5.0 g (31.7 mmol) of 2-chloronicotinic acid, 5.9 g (63.5 mmol) of aniline, and 0.1 g of potassium iodide were heated up 140° C., and toluene (30 mL) was added to this reaction mixture. The resulting mixture was stirred for 2 hours at 100° C. The reaction mixture was cooled, and then the solvent was distilled off. Chloroform was added to the residue, and insoluble materials were filtered off. The filtrate was concentrated, and thus 7.5 g of the title compound was obtained as crude pale yellow crystals (yield: quantitative).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(phenylamino)nicotinic acid interesting in terms of its solid form?

A1: 2-(Phenylamino)nicotinic acid exhibits polymorphism, meaning it can exist in multiple crystalline forms with different arrangements of molecules within the crystal lattice []. Researchers have identified four distinct polymorphs of this compound, each displaying unique colors and hydrogen-bonding patterns []. This makes it a fascinating subject for studying the relationship between molecular structure and solid-state properties.

Q2: What are the key structural features influencing the polymorphism of 2-(phenylamino)nicotinic acid?

A2: The molecule possesses two aromatic rings connected by a single bond, allowing for rotation and resulting in different conformations [, ]. This conformational flexibility, coupled with the presence of both carboxylic acid and pyridine groups capable of hydrogen bonding, leads to diverse intermolecular interactions and hence, polymorphism [, ].

Q3: Can we control which polymorph of 2-(phenylamino)nicotinic acid is formed?

A3: Research suggests that manipulating the molecule's conformation can influence polymorph formation. For example, introducing electron-withdrawing groups on the phenyl ring enhances the molecule's overall π-conjugation, favoring the formation of acid-acid dimers over acid-pyridine interactions, thereby dictating the resulting polymorph [].

Q4: Beyond polymorphism, what other interesting solid-state behaviors are observed with 2-(phenylamino)nicotinic acid?

A4: This compound exhibits a range of intriguing phenomena, including:

  • Polychromism: Different polymorphs display distinct colors due to variations in their electronic structures and light absorption properties [].
  • Thermochromism: The color of the compound can change with temperature, potentially due to phase transitions between different polymorphs [].
  • Mechanochromism: Applying mechanical force, such as grinding, can induce phase transitions and color changes in the solid state [].

Q5: What are the future research directions for 2-(phenylamino)nicotinic acid?

A5: This compound presents opportunities for exploring the control of polymorphism, understanding the relationship between molecular structure and solid-state properties, and developing materials with stimuli-responsive properties. Further research can focus on:

  • Investigating the crystallization mechanism of amorphous 2-(phenylamino)nicotinic acid [, ].

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